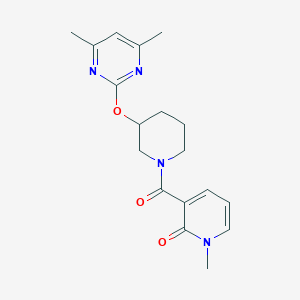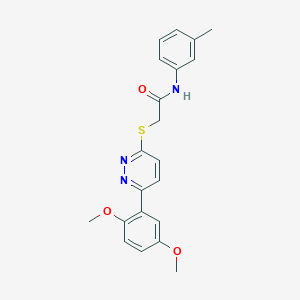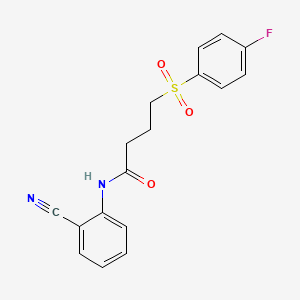
3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
The exact mass of the compound 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Bond Formation
The synthesis and study of pyridine-based frustrated Lewis pairs, including modifications at methylpyridines positions, highlight the formation of intramolecular B-N bonds and four-membered rings, leading to compounds with specific reactivity characteristics. Such compounds exhibit low reactivity towards hydrogen, THF, acetonitrile, and CO2, attributed to short intramolecular B-N distances observed in crystal structures (Körte et al., 2015).
Heterocyclic Synthesis
The compound's core structure has been utilized in the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating a method for generating compounds with insecticidal and antibacterial potential. This showcases the use of microwave irradiative cyclocondensation for efficient synthesis, linking structural features to biological activities (Deohate & Palaspagar, 2020).
Regioselective Amination
The study of regioselective amination of condensed pyrimidines highlights the chemical versatility and potential for derivatization of pyrimidine-based compounds, which can be crucial for developing targeted therapeutic agents or chemical probes (Gulevskaya et al., 1994).
Self-Assembly and Hydrogen Bonding
Research into the self-assembly and hydrogen bonding capabilities of pyrimidinone derivatives through a three-component reaction demonstrates the potential for creating structured materials or molecular networks. This has implications for material science and nanotechnology, offering insights into molecular design principles (Bararjanian et al., 2010).
Antimicrobial and Insecticidal Activities
Synthetic efforts yielding pyrimidine derivatives with antimicrobial and insecticidal activities indicate the compound's relevance in pharmaceutical and agricultural research. This underscores the chemical's utility in generating bioactive molecules that can serve as lead compounds for further drug development or pest control agents (Prakash et al., 2013).
properties
IUPAC Name |
3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-13(2)20-18(19-12)25-14-6-4-9-22(11-14)17(24)15-7-5-8-21(3)16(15)23/h5,7-8,10,14H,4,6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJSGNSHFGSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CN(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)


![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)
![7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2761166.png)
